molecular formula C10H7NaO3S2 B3292190 Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate CAS No. 877467-46-4

Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate

Cat. No.: B3292190
CAS No.: 877467-46-4
M. Wt: 262.3 g/mol
InChI Key: WQDRNDLXGQHRKY-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method involves the use of 2-thienyllithium and ethyl thiophene-2-glyoxylate . The reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

  • Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
  • Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
  • 2,2-di(thiophen-2-yl)ethanol

Comparison: Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to its methyl and ethyl counterparts. The presence of the sodium ion can also affect the compound’s interaction with biological targets, potentially enhancing its biological activity .

Properties

IUPAC Name

sodium;2-hydroxy-2,2-dithiophen-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S2.Na/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDRNDLXGQHRKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate
Reactant of Route 2
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate
Reactant of Route 4
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate
Reactant of Route 5
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate
Reactant of Route 6
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate

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